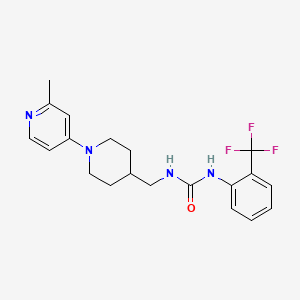

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

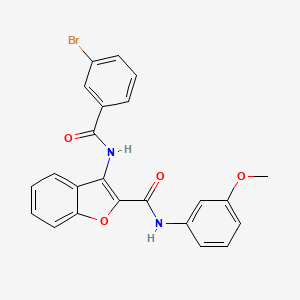

The compound “1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea” is a synthetic organic compound. It contains several functional groups including a pyridine ring, a piperidine ring, a trifluoromethyl group, and a urea group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the pyridine and piperidine rings, the introduction of the methyl group on the pyridine ring, the formation of the urea group, and the introduction of the trifluoromethyl group on the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The pyridine and piperidine rings are six-membered rings with nitrogen atoms, the phenyl ring is a six-membered carbon ring, and the urea group contains a carbonyl group (C=O) and two amine groups (NH2). The trifluoromethyl group (CF3) is attached to the phenyl ring .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The pyridine ring can undergo electrophilic substitution reactions, the piperidine ring can undergo reactions at the nitrogen atom, the urea group can react with various reagents to form derivatives, and the trifluoromethyl group can undergo various reactions depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine and piperidine rings could make it a base, the presence of the urea group could make it a hydrogen bond donor and acceptor, and the presence of the trifluoromethyl group could make it lipophilic .

Applications De Recherche Scientifique

Soluble Epoxide Hydrolase Inhibitors

1,3-Disubstituted ureas, which include compounds similar to the queried chemical structure, have been synthesized to explore their effects as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant pharmacokinetic improvements over previous sEH inhibitors and demonstrated potent anti-inflammatory effects. For instance, one novel sEH inhibitor reduced hyperalgesia in an in vivo model of inflammatory pain, suggesting its potential application in pain management and inflammation control (Rose et al., 2010).

PET Imaging of Fatty Acid Amide Hydrolase

The development of PET tracers for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain involves compounds with a similar chemical structure. One such tracer, [(11)C]MFTC, has been synthesized for imaging FAAH distribution in rat and monkey brains. This advancement in PET imaging technology could facilitate the study of FAAH's role in various neurological conditions, offering insights into the enzyme's regulatory functions within the endocannabinoid system (Kumata et al., 2015).

Hydrogen Bonding and Complexation

Research on heterocyclic ureas has highlighted their ability to undergo complexation-induced unfolding, forming multiply hydrogen-bonded complexes. These studies provide valuable information on the conformational dynamics of such molecules and their potential applications in designing self-assembling materials. Understanding the hydrogen bonding and complexation behavior of these compounds can inform the development of novel materials with specific mechanical and chemical properties (Corbin et al., 2001).

Acetylcholinesterase Inhibitors

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, structurally related to the queried compound, have been investigated for their antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric interactions for the treatment of conditions associated with cholinergic dysfunction, such as Alzheimer's disease. The research into the spacer length and conformational flexibility of these compounds contributes to the development of more effective acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Orientations Futures

Propriétés

IUPAC Name |

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c1-14-12-16(6-9-24-14)27-10-7-15(8-11-27)13-25-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTZQMSDBDZNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2398690.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2398697.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)